2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one
Description
The compound 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one features a 4,5-dihydroimidazole core substituted with a sulfanyl-linked 3-(trifluoromethyl)benzyl group and a 3,4-dimethoxyphenyl-acetyl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3S/c1-28-17-7-6-14(11-18(17)29-2)12-19(27)26-9-8-25-20(26)30-13-15-4-3-5-16(10-15)21(22,23)24/h3-7,10-11H,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRJASCFISVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one likely involves multiple steps, including:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxy groups: Methoxylation can be performed using methanol in the presence of a base or through methylation reactions.
Formation of the sulfanyl linkage: This can be achieved through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the sulfanyl linkage.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medicinal chemistry could explore its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The trifluoromethyl group could enhance its binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Imidazole/Triazole Hybrids
- Compound C1 (): A triazole-imidazole hybrid with diphenyl substituents. Unlike the target compound, this lacks the sulfanyl and trifluoromethyl groups, but shares aromatic substitution patterns. The absence of electron-withdrawing groups (e.g., CF₃) may reduce its stability compared to the target .
- 2-Methyl-4,5-diphenyl-1-((trifluoromethyl)sulfonyl)-4,5-dihydro-1H-imidazole (): Contains a trifluoromethylsulfonyl group instead of the benzyl-sulfanyl chain.
Aromatic Substitution Patterns
- (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Replaces the 3,4-dimethoxyphenyl group with a nitro-substituted phenyl. The nitro group is strongly electron-withdrawing, which could alter electronic interactions in biological systems compared to the target’s methoxy donors .
- 4,5-Diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole (): Features a trichlorophenyl group and tetrahydrofuran-derived substituent. The chlorine atoms enhance lipophilicity but may introduce steric hindrance absent in the target compound .
Functional Group Analysis
Sulfanyl vs. Sulfonyl Linkages
- Ethyl 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate (): Shares the sulfanyl-trifluoromethylbenzyl motif but includes an ethyl carboxylate ester. The ester group may confer higher hydrolytic lability compared to the target’s stable ethanone moiety .
Methoxy vs. Methyl/Halogen Substituents
- 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (): Contains a single methoxyphenyl group and methyl substituents. The reduced aromatic substitution (vs. 3,4-dimethoxy in the target) likely decreases electronic effects and steric bulk .
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): Substituted with thiophene, introducing heteroaromaticity.
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a complex organic molecule with potential biological activities. Its unique structural features, including the presence of methoxy and trifluoromethyl groups, suggest a variety of pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 516.51 g/mol. The compound's structure includes:
- A dimethoxyphenyl moiety that may enhance lipophilicity.
- A trifluoromethyl group that can influence electronic properties and biological interactions.
- An imidazole ring which is often associated with biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the imidazole ring is particularly noteworthy as it is often linked to antifungal and antibacterial activities.
- Anticancer Properties : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. The structural components may interact with cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : Compounds containing methoxy groups have been reported to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethylamine | Antidepressant effects | |
| 3-(Trifluoromethyl)phenol | Antimicrobial activity | |
| 4,5-Dihydroimidazole derivatives | Anticancer activity |
Case Study 1: Antimicrobial Screening
In a study examining various derivatives of imidazole compounds, one derivative demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. This suggests that the target compound may possess similar antimicrobial properties due to its structural similarities.
Case Study 2: Cancer Cell Line Testing
A related compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that the compound inhibited cell growth in a dose-dependent manner, highlighting the potential anticancer effects attributable to structural features shared with the target compound.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The imidazole ring may interact with biological targets such as enzymes or receptors involved in inflammation and cancer pathways.
- The trifluoromethyl group could enhance binding affinity to these targets due to its electron-withdrawing nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
